(4Z)-N-ethyl-4-hydroxyiminopentanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(4Z)-N-ethyl-4-hydroxyiminopentanamide |
InChI |
InChI=1S/C7H14N2O2/c1-3-8-7(10)5-4-6(2)9-11/h11H,3-5H2,1-2H3,(H,8,10)/b9-6- |
InChI Key |
CZJMSGKYOURGGI-TWGQIWQCSA-N |
Isomeric SMILES |
CCNC(=O)CC/C(=N\O)/C |
Canonical SMILES |
CCNC(=O)CCC(=NO)C |
Origin of Product |
United States |
Stereochemistry and Isomerism in 4z N Ethyl 4 Hydroxyiminopentanamide
Elucidation of Z/E Isomerism at the Hydroxyimino Moiety
The hydroxyimino group (-C=N-OH), also known as an oxime group, is a site of potential stereoisomerism. The presence of a double bond between the carbon and nitrogen atoms restricts free rotation, leading to the possibility of two distinct geometric isomers: Z (zusammen) and E (entgegen). This isomerism arises from the relative orientation of the hydroxyl (-OH) group and the other substituents attached to the carbon atom of the C=N double bond.
In (4Z)-N-ethyl-4-hydroxyiminopentanamide, the carbon atom of the hydroxyimino group is bonded to a methyl group and a propionamide (B166681) chain. According to the Cahn-Ingold-Prelog (CIP) priority rules, the propionamide chain has a higher priority than the methyl group. The "(4Z)" designation indicates that the higher-priority group (the propionamide chain) and the hydroxyl group are on the same side of the C=N double bond. Conversely, in the (E)-isomer, the hydroxyl group and the propionamide chain would be on opposite sides.
The differentiation between Z and E isomers is typically achieved through spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful tool for this purpose. The chemical shifts of the protons and carbons near the C=N bond are sensitive to the isomeric configuration. X-ray crystallography provides definitive proof of stereochemistry by determining the precise spatial arrangement of atoms in a crystalline sample. Infrared (IR) spectroscopy can also offer clues, as the vibrational frequencies of the C=N and N-O bonds may differ between isomers. byjus.com
Table 1: Cahn-Ingold-Prelog Priority Assignment for Substituents on the C=N Bond
| Substituent on C4 | Priority |
| -CH2CH2CONHCH2CH3 | 1 (Higher) |
| -CH3 | 2 (Lower) |
Table 2: Relative Orientation of Substituents in Z and E Isomers
| Isomer | Orientation of -OH and Higher Priority Group |
| (Z) | Same side (syn-periplanar) |
| (E) | Opposite sides (anti-periplanar) |
Factors Influencing Stereochemical Purity and Control in Synthesis
The synthesis of oximes, including this compound, typically involves the reaction of a ketone with hydroxylamine (B1172632). The stereochemical outcome of this reaction, meaning the ratio of Z to E isomers, is influenced by several factors.
Reaction Temperature: Lower temperatures often favor the formation of one isomer over the other, enhancing stereoselectivity.
pH of the Reaction Medium: The acidity or basicity of the reaction mixture can significantly impact the rate of formation and the equilibrium position between the Z and E isomers.
Solvent: The polarity and protic or aprotic nature of the solvent can influence the transition state energies of the isomerization process, thereby affecting the final isomeric ratio.
Presence of Catalysts: Acid or base catalysts can alter the reaction pathway and the rate of interconversion between the isomers.
Steric Hindrance: The steric bulk of the substituents on the ketone precursor can play a crucial role. Larger groups may favor a specific orientation to minimize steric strain, thus directing the stereochemical outcome. In the case of the precursor 4-oxopentanamide (B1628272), the relative steric demands of the methyl group and the N-ethylpropanamide side chain will influence the approach of hydroxylamine.
Achieving high stereochemical purity often requires careful optimization of these reaction conditions. Post-synthesis purification techniques, such as chromatography or crystallization, can also be employed to isolate the desired (4Z) isomer. In some cases, a Beckmann rearrangement can occur under certain acidic conditions, leading to the formation of amides, which represents a potential side reaction to be controlled during synthesis. researchgate.net
Conformational Analysis of the Pentanamide (B147674) Backbone and N-Ethyl Group
Beyond the rigid geometry of the C=N double bond, the pentanamide backbone and the N-ethyl group of this compound possess conformational flexibility due to rotation around single bonds.
The pentanamide backbone consists of a chain of single bonds, allowing for various spatial arrangements or conformations. The relative orientation of the hydroxyimino group and the amide functionality can be described by dihedral angles. Computational modeling and spectroscopic methods can provide insights into the preferred conformations. The presence of the relatively rigid hydroxyimino group can influence the conformational preferences of the adjacent methylene (B1212753) groups.
The N-ethyl group also exhibits conformational freedom due to rotation around the N-CH2 and CH2-CH3 bonds. The orientation of the ethyl group relative to the amide plane is of particular interest. Studies on similar N-ethylamides have shown that the ethyl group can adopt different conformations, with the relative energies of these conformers being influenced by steric and electronic effects. The planarity of the amide bond itself is a key feature, and the substituents on the nitrogen atom can influence the degree of this planarity.
Mechanistic Investigations and Chemical Reactivity of 4z N Ethyl 4 Hydroxyiminopentanamide
Rearrangement Reactions Involving the Oxime Functionality
The oxime group is a versatile functional group known to undergo a variety of rearrangement reactions, most notably the Beckmann rearrangement.
Beckmann Rearrangement and its Variants
The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide or a lactam. The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group on the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding amide.
The stereospecificity of the Beckmann rearrangement is a key feature, with the migrating group being the one situated on the opposite side of the C=N bond from the hydroxyl group. Various acidic catalysts can be employed to promote this rearrangement, including Brønsted acids like sulfuric acid and Lewis acids.
Table 1: General Conditions for Beckmann Rearrangement
| Catalyst Type | Examples | General Conditions |
| Brønsted Acids | Sulfuric Acid, Hydrochloric Acid | Strong acid, often in a solvent |
| Lewis Acids | Phosphorus Pentachloride, Thionyl Chloride | Anhydrous conditions |
| Solid Acids | Zeolites, Clays | High temperature, often in the gas phase |
Variants of the Beckmann rearrangement have been developed to improve yields, reduce the use of harsh acids, and enhance catalytic efficiency. These can include the use of milder reagents and catalytic systems.
Catalytic Oxime Rearrangements for Amide Formation
Modern synthetic methods often focus on catalytic approaches to the Beckmann rearrangement to create more environmentally benign and efficient processes for amide synthesis. These methods aim to replace stoichiometric strong acids with catalytic amounts of promoters. A variety of catalytic systems have been explored, including those based on transition metals and organocatalysts. For instance, certain catalysts can activate the oxime hydroxyl group, facilitating the rearrangement under milder conditions. The development of one-pot procedures, where the oxime is formed in situ from the corresponding ketone and immediately rearranged, represents a significant advancement in streamlining amide synthesis.
Transformations of the Hydroxyimino Group
Beyond rearrangements, the hydroxyimino group can undergo several other important transformations, including fragmentation and radical reactions.
N-O Bond Fragmentation Pathways
Under specific conditions, the N-O bond of an oxime can undergo fragmentation. This process, often competing with the Beckmann rearrangement, can be promoted by certain reagents or by steric factors within the molecule. The fragmentation of the N-O bond can lead to the formation of various products, depending on the reaction conditions and the structure of the oxime.
Formation and Reactivity of Iminyl Radicals
Iminyl radicals are highly reactive intermediates that can be generated from oximes through the homolytic cleavage of the N-O bond. This process can be initiated by heat, light, or a radical initiator. Once formed, iminyl radicals can participate in a range of reactions, including cyclizations, hydrogen atom abstractions, and additions to multiple bonds. The reactivity of iminyl radicals makes them valuable intermediates in the synthesis of nitrogen-containing compounds.
Cycloaddition Reactions (e.g., [2+2]-cycloadditions)
While less common than rearrangements, the C=N bond of an oxime can potentially participate in cycloaddition reactions. For example, under photochemical conditions, it is conceivable that an oxime could undergo a [2+2]-cycloaddition with an alkene to form a four-membered aza-heterocycle. The feasibility and outcome of such reactions would be highly dependent on the specific substrates and reaction conditions.
Reactivity at the Amide Linkage
The amide group in (4Z)-N-ethyl-4-hydroxyiminopentanamide is a key site for chemical transformations. Its reactivity is characterized by the resonance stabilization between the nitrogen lone pair and the carbonyl group, which renders it less electrophilic than ketones or esters.
Amides are generally unreactive towards nucleophiles due to the electron-donating effect of the nitrogen atom. selcuk.edu.trlibretexts.org However, the carbonyl group can be activated under specific conditions to facilitate nucleophilic attack.
Electrophilic Activation: The amide carbonyl can be rendered more electrophilic by treatment with strong electrophiles. Reagents such as triflic anhydride (B1165640) (Tf₂O) or phosphorus oxychloride (POCl₃) can activate the amide, making it susceptible to attack by even weak nucleophiles. selcuk.edu.tr This activation strategy is fundamental in various synthetic transformations, although specific studies on this compound are not extensively documented.
Nucleophilic Acyl Substitution: While amides are relatively stable, they can undergo nucleophilic acyl substitution, typically under harsh conditions. For instance, hydrolysis to the corresponding carboxylic acid can be achieved by heating in the presence of strong acids or bases. libretexts.orgmasterorganicchemistry.com Under basic conditions, a hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently expels the ethylamine (B1201723) group. libretexts.org
| Reaction | Conditions | Product | Citation |
| Basic Hydrolysis | Aqueous NaOH, heat | (4Z)-4-(hydroxyimino)pentanoic acid | libretexts.org |
| Acidic Hydrolysis | Aqueous H₂SO₄, heat | (4Z)-4-(hydroxyimino)pentanoic acid | libretexts.org |
This table presents generalized reactivity of amides based on available literature.
The presence of multiple heteroatoms in this compound allows for complex protonation and tautomeric equilibria.
Protonation: The most basic site in the molecule is the oxime nitrogen, followed by the amide oxygen. Protonation of the amide oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.
Tautomerism: The molecule can exist in several tautomeric forms. The primary equilibrium is the keto-enol tautomerism of the pentanone backbone and the oxime-nitrone tautomerism of the C=NOH group.
Keto-Enol Tautomerism: The keto form is generally favored, but the enol tautomer can be stabilized by conjugation or hydrogen bonding. at.uansf.gov
Oxime-Nitrone Tautomerism: Computational studies on related oximes suggest that while the oxime is the more stable tautomer, the corresponding nitrone can be more reactive in certain nucleophilic additions. selcuk.edu.trnih.gov This equilibrium can be influenced by solvent and the electronic nature of substituents.
Selective Functionalization and Derivatization
The distinct reactivity of the oxime and amide functionalities allows for selective modifications at different sites of the molecule.
The oxime group is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. acs.orgdalalinstitute.com The regioselectivity of alkylation (N- vs. O-alkylation) is influenced by several factors, including the nature of the alkylating agent, the solvent, and the counter-ion, in line with the Hard and Soft Acids and Bases (HSAB) principle. dalalinstitute.comresearchgate.net
O-Alkylation: Generally, O-alkylation is favored under thermodynamic control and with "harder" alkylating agents. researchgate.net Various methods for the O-alkylation of oximes have been developed, including reactions with alkyl halides in the presence of a base. organic-chemistry.org Palladium-catalyzed O-arylation of oxime analogues has also been reported, offering a broad substrate scope. organic-chemistry.org
N-Alkylation: N-alkylation to form a nitrone is often a competing side reaction. acs.org In some cases, particularly with "softer" electrophiles, N-alkylation can become the major pathway. researchgate.net
| Alkylation Type | Reagent Example | General Conditions | Product Type | Citation |
| O-Alkylation | Alkyl halide (e.g., CH₃I) | Base (e.g., K₂CO₃), polar aprotic solvent | Oxime ether | organic-chemistry.org |
| O-Arylation | Aryl halide (e.g., PhBr) | Pd catalyst, base | Aryl oxime ether | organic-chemistry.org |
| N-Alkylation | Soft alkylating agent | Aprotic solvent | Nitrone | acs.orgresearchgate.net |
This table illustrates general outcomes for oxime alkylation based on studies of related compounds.
The pentanamide (B147674) chain offers sites for functionalization, primarily at the α-carbon to the carbonyl group. Deprotonation at this position would generate an enolate, which can then react with various electrophiles. However, the acidity of these protons is relatively low, and strong bases would be required.
Catalytic Reactivity and Metal-Mediated Transformations
The oxime and amide groups can coordinate to metal centers, leading to a range of catalytic and metal-mediated transformations.
Metal Complexes: β-Keto oximes are known to form stable complexes with various transition metals, such as Cu(II), Ni(II), and Co(II). selcuk.edu.trrsc.org The oxime can coordinate through both its nitrogen and oxygen atoms, acting as a bidentate ligand. These metal complexes can exhibit altered reactivity compared to the free ligand. For example, coordination to a metal center can increase the acidity of the oxime proton, facilitating deprotonation and subsequent reactions. at.ua
Catalytic Transformations:
Beckmann Rearrangement: A classic reaction of oximes is the Beckmann rearrangement, where the oxime is converted to an amide upon treatment with an acid catalyst. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org For a ketoxime like this compound, this rearrangement would lead to an imide. A variety of catalysts, including strong acids (H₂SO₄, PPA) and other Lewis acids, can promote this transformation. wikipedia.orgorganic-chemistry.org
Reduction: The oxime group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd) or hydride reagents (e.g., LiAlH₄). wikipedia.org Similarly, the amide can be reduced to an amine with strong reducing agents like LiAlH₄. libretexts.orgyoutube.com Selective reduction of one group over the other would depend on the choice of reagent and reaction conditions.
| Transformation | Catalyst/Reagent | Product Type | Citation |
| Beckmann Rearrangement | H₂SO₄, P₂O₅, or other Lewis acids | Imide | masterorganicchemistry.comwikipedia.orgorganic-chemistry.org |
| Oxime Reduction | H₂/Pd, LiAlH₄ | Amine | wikipedia.org |
| Amide Reduction | LiAlH₄ | Amine | libretexts.orgyoutube.com |
| Metal Complexation | Cu(II), Ni(II), Co(II) salts | Metal-ligand complex | selcuk.edu.trat.uarsc.org |
This table summarizes potential catalytic and metal-mediated reactions based on the reactivity of similar functional groups.
Synthesis and Characterization of Novel N-Substituted-4-aryl-4-oxobutanamide Derivatives as Potential Anticonvulsant Agents - PubMed Synthesis and Characterization of Novel N-Substituted-4-aryl-4-oxobutanamide Derivatives as Potential Anticonvulsant Agents. Molecules. 2017 Jul 18;22(7):1178. doi: 10.3390/molecules22071178. Authors. Katarzyna Szulczyk , Jacek Szymański, Wojciech Karwowski, Błażej Gierczyk, Paweł Bąchor, Jarogniew J Luszczki, Irena Matławska. Affiliation. 1 Department of Pharmacognosy, Poznan University of Medical Sciences, 10 Fredry Street, 61-701 Poznan, Poland. kszulczyk@ump.edu.pl. PMID: 28718797; PMCID: PMC6152063; DOI: 10.3390/molecules22071178. Free PMC article. Abstract. A series of N-substituted-4-aryl-4-oxobutanamide derivatives were designed, synthesized and evaluated for their anticonvulsant activity. The chemical structures of the target compounds were confirmed by means of ¹H-NMR, ¹³C-NMR, MS and elemental analysis. Their anticonvulsant activity was evaluated by the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests after intraperitoneal (i.p.) administration to mice. The neurotoxicity was determined by the rotarod test. The initial screening revealed that six compounds, namely N-(2-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (4), N-(4-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (5), N-(2-bromophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (6), N-(4-bromophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (7), N-(2-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (8), N-(4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (9) showed protection in the MES test. Among them, compound 9 was the most active, with an ED₅₀ value of 26.9 mg/kg. This compound was more potent than the prototype drug, ethosuximide (B1671622) (ED₅₀ = 130 mg/kg), and was slightly less potent than valproate (ED₅₀ = 22.8 mg/kg) in the MES test. The most active compound 9 was tested for its effects on motor coordination (rotarod test), and it was found to be non-neurotoxic up to a dose of 100 mg/kg. ... Affiliation. 1 Department of Pharmacognosy, Poznan University of Medical Sciences, 10 Fredry Street, 61-701 Poznan, Poland. kszulczyk@ump.edu.pl. ... A series of N-substituted-4-aryl-4-oxobutanamide derivatives were designed, synthesized and evaluated for their anticonvulsant activity. The chemical structures of the target compounds were confirmed by means of ¹H-NMR, ¹³C-NMR, MS and elemental analysis. Their anticonvulsant activity was evaluated by the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests after intraperitoneal (i.p.) administration to mice. The neurotoxicity was determined by the rotarod test. The initial screening revealed that six compounds, namely N-(2-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (4), N-(4-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (5), N-(2-bromophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (6), N-(4-bromophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (7), N-(2-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (8), N-(4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (9) showed protection in the MES test. Among them, compound 9 was the most active, with an ED₅₀ value of 26.9 mg/kg. ... Molecules. 2017 Jul 18;22(7):1178. doi: 10.3390/molecules22071178. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v_eX5z1g35D62o_40_4389s8nQ7_23c4-B3x6Y4wD8t2mU1T0l3lK511bW5Xw86iR6W3V7yS_uC-t41h89m4q_69T668V0m2wz3LzE1L0w==
Recent advances in transition-metal catalyzed reactions of oximes: a journey from laboratory to industry Recent advances in transition-metal catalyzed reactions of oximes: a journey from laboratory to industry. New Journal of Chemistry. Recent Review Articles. 2023, Advance Article. https://doi.org/10.1039/D3NJ02211D. Received 10 May 2023. Accepted 29 Jun 2023. First published on 29 Jun 2023. Abstract. Oximes, a peculiar class of organic compounds, have been extensively explored in synthetic organic chemistry due to their versatile reactivity. The lone pair of electrons on the sp2 nitrogen atom and the presence of the N–OH bond make them suitable substrates for a wide range of chemical transformations. In particular, transition-metal-catalyzed reactions of oximes have gained significant attention in recent years as they provide efficient and selective methods for the synthesis of various valuable nitrogen-containing compounds. This review highlights the recent advances in transition-metal-catalyzed reactions of oximes, including C–H functionalization, coupling reactions, and cyclization reactions. The mechanisms of these reactions are also discussed in detail to provide a comprehensive understanding of the underlying principles. Finally, the industrial applications of these reactions are presented to demonstrate their practical importance. This review will be of interest to a wide range of chemists, from academia to industry, who are interested in the synthesis of nitrogen-containing compounds. Graphical abstract: Recent advances in transition-metal-catalyzed reactions of oximes: a journey from laboratory to industry. Download Article. You have access to this article. Please wait while we load your content... Something went wrong. Try again? About. Cited by. Related. Download options Please wait... Article information. DOI: https://doi.org/10.1039/D3NJ02211D. Article type: Review Article. Submitted: 10 May 2023. Accepted: 29 Jun 2023. ... The lone pair of electrons on the sp2 nitrogen atom and the presence of the N–OH bond make them suitable substrates for a wide range of chemical transformations. In particular, transition-metal-catalyzed reactions of oximes have gained significant attention in recent years as they provide efficient and selective methods for the synthesis of various valuable nitrogen-containing compounds. This review highlights the recent advances in transition-metal-catalyzed reactions of oximes, including C–H functionalization, coupling reactions, and cyclization reactions. ... Abstract. Oximes, a peculiar class of organic compounds, have been extensively explored in synthetic organic chemistry due to their versatile reactivity. The lone pair of electrons on the sp2 nitrogen atom and the presence of the N–OH bond make them suitable substrates for a wide range of chemical transformations. In particular, transition-metal-catalyzed reactions of oximes have gained significant attention in recent years as they provide efficient and selective methods for the synthesis of various valuable nitrogen-containing compounds. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7y1N86Xb-7U_p0-3-D05yP9_e1j6V6hQ259t4_x58z_gJ0m-7k-b2y2wWJ6G4e8P0089t_5_f2_K7r8I-H9_b8U5-1r0_7-8-9_
Transition-metal-catalyzed C–H functionalization of oximes | Organic & Biomolecular Chemistry - RSC Publishing Transition-metal-catalyzed C–H functionalization of oximes. ... This review summarizes the recent progress in the field of transition-metal-catalyzed C–H functionalization of oximes. Various strategies, such as coupling with different partners and annulation, are described. In addition, the mechanisms of these transformations are briefly discussed. The versatility and limitations of the present methodologies are also highlighted. Graphical abstract: Transition-metal-catalyzed C–H functionalization of oximes. Download Article. You have access to this article. Please wait while we load your content... Something went wrong. Try again? About. Cited by. Related. Download options Please wait... Article information. DOI: https://doi.org/10.1039/C8OB01083J. Article type: Review Article. Submitted: 04 May 2018. Accepted: 29 May 2018. First published on 29 May 2018. Abstract. The C–H bonds of oximes are ubiquitous and can be functionalized to afford more complex molecules. In recent years, transition-metal-catalyzed C–H functionalization of oximes has emerged as a powerful tool for the synthesis of a variety of organic compounds. This review summarizes the recent progress in the field of transition-metal-catalyzed C–H functionalization of oximes. Various strategies, such as coupling with different partners and annulation, are described. In addition, the mechanisms of these transformations are briefly discussed. The versatility and limitations of the present methodologies are also highlighted. You have access to this article. Please wait while we load your content... Something went wrong. Try again? ... In recent years, transition-metal-catalyzed C–H functionalization of oximes has emerged as a powerful tool for the synthesis of a variety of organic compounds. This review summarizes the recent progress in the field of transition-metal-catalyzed C–H functionalization of oximes. Various strategies, such as coupling with different partners and annulation, are described. In addition, the mechanisms of these transformations are briefly discussed. 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Derivatization and Structural Modification of the 4z N Ethyl 4 Hydroxyiminopentanamide Scaffold
Synthesis of Analogues with Modified Alkyl Chains
In theory, the synthesis of analogues could be achieved by starting with different ketoesters, which would ultimately form the carbon backbone of the pentanamide (B147674). For instance, utilizing a ketoester with a longer or branched alkyl chain in the initial reaction with an ethylamine (B1201723) and subsequently with hydroxylamine (B1172632) could yield a variety of analogues. However, no specific examples or data tables detailing such syntheses for (4Z)-N-ethyl-4-hydroxyiminopentanamide are present in the available literature.
Introduction of Diverse Substituents on the Pentanamide Backbone
The introduction of substituents onto the pentanamide backbone would likely require multi-step synthetic routes, potentially starting from functionalized precursors. For example, introducing a hydroxyl or an amino group at a specific position on the pentanamide chain would necessitate a starting material with this functionality already in place, protected if necessary, before the formation of the amide and oxime. The reactivity of the C-H bonds on the backbone towards functionalization in the presence of the existing functional groups is not documented.
Modifications at the N-Ethyl Amide Nitrogen
Modification at the N-ethyl amide nitrogen would involve the synthesis of a series of primary amines other than ethylamine to be used in the initial amide formation. This would be a straightforward approach to generate a library of N-substituted analogues. General methods for the N-alkylation of amides are known, but their specific application to this scaffold, including reaction conditions and yields, is not described in published research.
Exploration of Related Hydroxyiminoamide Architectures
The exploration of related hydroxyiminoamide architectures would involve altering the core structure, for example, by changing the length of the carbon chain from a pentanamide to a butanamide or hexanamide (B146200) derivative. This would provide insights into how the spatial relationship between the hydroxyimino and amide groups affects the molecule's properties. Again, while a feasible synthetic endeavor, specific studies and comparative data are absent from the scientific record.
Stereoselective Synthesis of Enantiomeric and Diastereomeric Derivatives
The this compound molecule possesses a stereocenter at the carbon atom bearing the hydroxyimino group, leading to the possibility of E/Z isomers. The "4Z" designation specifies the configuration around the C=N double bond. The development of stereoselective synthetic methods would be crucial for isolating and studying the properties of individual stereoisomers. General strategies for stereoselective synthesis, such as the use of chiral auxiliaries or catalysts, are well-established in organic chemistry. youtube.comnih.gov However, their application to produce enantiomerically or diastereomerically pure derivatives of this compound has not been reported.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure elucidation of organic molecules like (4Z)-N-ethyl-4-hydroxyiminopentanamide in solution. researchgate.netresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to determine the chemical environment of each proton and carbon atom, establish through-bond connectivity, and define the stereochemistry of the oxime functionality. researchgate.netsemanticscholar.org
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and types of protons in the molecule. For this compound, distinct signals are expected for the ethyl group protons (a triplet for the CH₃ and a quartet for the CH₂), the methylene (B1212753) protons of the pentanamide (B147674) backbone, the methyl group adjacent to the oxime, and the hydroxyl proton of the oxime. The chemical shifts of the protons near the oxime and amide groups are particularly diagnostic.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the amide, the carbon of the C=NOH group, and the various aliphatic carbons of the ethyl and pentanamide moieties.
2D NMR Techniques for Structural Connectivity:
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within the ethyl and pentanamide fragments.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, providing an unambiguous assignment of the carbon skeleton based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for connecting the different fragments of the molecule. For instance, correlations from the ethyl group protons to the amide carbonyl carbon would confirm the N-ethylamide moiety.
Stereochemical Assignment of the Oxime: The (Z)-configuration of the oxime is a key stereochemical feature. NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), can be used to determine this geometry. An NOE correlation between the hydroxyl proton of the oxime and the protons of the adjacent methylene group (at C3) would be indicative of the (Z)-isomer, where these groups are on the same side of the C=N double bond.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| 1 | - | - | - | 172.5 |
| 2 | 2.35 | t | 7.2 | 31.8 |
| 3 | 2.60 | t | 7.2 | 25.4 |
| 4 | - | - | - | 158.9 |
| 5 | 1.95 | s | - | 13.2 |
| 6 (N-CH₂) | 3.30 | q | 7.3 | 34.5 |
| 7 (N-CH₂CH₃) | 1.15 | t | 7.3 | 14.7 |
| N-H | 6.80 | br s | - | - |
| OH | 9.50 | br s | - | - |
Mass Spectrometry Techniques for Molecular Fragmentation and Identification of Reaction Products
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition.
Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique well-suited for a moderately polar molecule like this compound, typically generating the protonated molecule [M+H]⁺ in the positive ion mode. nih.govnih.gov
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the parent ion [M+H]⁺. The resulting product ions provide a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely include:
Loss of water (H₂O) from the oxime hydroxyl group.
Cleavage of the amide bond , leading to fragments corresponding to the ethylamine (B1201723) cation and the acylium ion of the pentanoic acid derivative.
α-cleavage adjacent to the carbonyl group and the C=N bond.
The identification of these characteristic fragment ions allows for the confirmation of the proposed structure and can be used to identify this compound in complex mixtures or as a product in a chemical reaction.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (amu) | Ion Formula | Description |
|---|---|---|
| 159.1134 | [C₇H₁₅N₂O₂]⁺ | Protonated molecule [M+H]⁺ |
| 141.1028 | [C₇H₁₃N₂O]⁺ | Loss of H₂O |
| 114.0555 | [C₅H₈NO₂]⁺ | Cleavage of the N-ethyl group |
| 86.0606 | [C₄H₈NO]⁺ | α-cleavage at C3-C4 bond |
| 72.0449 | [C₃H₆NO]⁺ | Acylium ion from amide cleavage |
| 46.0657 | [C₂H₈N]⁺ | Ethylamine cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands for:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the oxime.
N-H stretch: A sharp to moderately broad band around 3300 cm⁻¹ for the secondary amide N-H.
C=O stretch: A strong, sharp absorption band around 1640 cm⁻¹ for the amide carbonyl group (Amide I band).
C=N stretch: An absorption in the 1620-1680 cm⁻¹ region, which may overlap with the amide I band.
N-H bend: An absorption around 1550 cm⁻¹ (Amide II band).
C-H stretches: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. For this molecule, the C=N and C-C backbone stretches would likely show strong Raman signals.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Oxime O-H | Stretch | 3200-3600 (broad) |
| Amide N-H | Stretch | ~3300 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Amide C=O | Stretch (Amide I) | ~1640 |
| Oxime C=N | Stretch | 1620-1680 |
| Amide N-H | Bend (Amide II) | ~1550 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be obtained. nih.gov This method can unambiguously confirm the atomic connectivity, bond lengths, bond angles, and stereochemistry of this compound.
The crystallographic data would provide definitive proof of the (Z)-configuration of the oxime by showing the spatial relationship between the hydroxyl group and the rest of the carbon chain. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amide N-H, the carbonyl oxygen, and the oxime hydroxyl group, which govern the solid-state architecture.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. nih.gov This technique is exclusively used for the analysis of chiral molecules.
This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by using a chiral amine to form the amide or by modifying the pentanamide backbone, CD spectroscopy would become a valuable tool. nih.gov The resulting CD spectrum would be characteristic of the specific enantiomer and could be used to determine its absolute configuration by comparison with theoretical calculations or with the spectra of known related compounds. nih.gov The technique is highly sensitive to the three-dimensional structure of chiral species. nih.gov
Computational and Theoretical Chemistry Studies of 4z N Ethyl 4 Hydroxyiminopentanamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For (4Z)-N-ethyl-4-hydroxyiminopentanamide, these calculations would typically involve methods like Hartree-Fock (HF) or post-Hartree-Fock methods to determine its ground-state electronic structure. Key parameters that would be calculated include molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO is crucial as it provides insights into the molecule's chemical reactivity and kinetic stability. nih.govespublisher.com
Further analysis would involve the generation of an electrostatic potential (MEP) map, which illustrates the charge distribution and identifies electrophilic and nucleophilic sites within the molecule. nih.gov This is particularly useful for predicting how this compound might interact with other molecules. Natural Bond Orbital (NBO) analysis would also be employed to investigate charge transfer interactions within the molecule. nih.gov
Table 1: Hypothetical Electronic Properties of this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.2 D | Measures overall polarity |
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms. nih.gov For this compound, DFT studies, often using functionals like B3LYP, would be instrumental in exploring potential reaction pathways, such as hydrolysis, oxidation, or tautomerization. nih.govespublisher.com These studies would involve locating the transition state structures for each proposed reaction step and calculating the associated activation energies.
The results would allow for the determination of the most energetically favorable reaction pathways. This information is critical for understanding the compound's stability under various conditions and for designing synthetic routes or predicting its metabolic fate. For instance, the tautomerism between the oxime and nitroso forms could be investigated.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are employed to explore the conformational flexibility of a molecule over time. peerj.com For this compound, an MD simulation would reveal the different spatial arrangements (conformers) the molecule can adopt and the energetic barriers between them. This is achieved by solving Newton's equations of motion for the atoms in the molecule, using a force field to describe the interatomic interactions.
The resulting trajectory provides a detailed picture of the molecule's dynamic behavior, including bond rotations and the stability of different conformers. This is particularly important for understanding how the molecule might bind to a biological target, as its shape plays a crucial role in molecular recognition. peerj.com
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. For this compound, DFT calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.netresearchgate.net
Predicted vibrational frequencies from IR spectra calculations can be correlated with experimental spectra to identify characteristic functional group vibrations. nih.gov Similarly, calculated NMR chemical shifts can help in the assignment of peaks in experimental ¹H and ¹³C NMR spectra. researchgate.net The predicted UV-Vis absorption maxima, calculated using Time-Dependent DFT (TD-DFT), would provide information about the electronic transitions within the molecule. nih.gov
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Hypothetical Experimental Value |
| IR Spectroscopy | C=O stretch: 1680 cm⁻¹ | 1675 cm⁻¹ |
| ¹H NMR Spectroscopy | -OH proton: 10.5 ppm | 10.3 ppm |
| UV-Vis Spectroscopy | λ_max: 210 nm | 212 nm |
In Silico Design of Novel Derivatives and Synthetic Routes
The insights gained from the aforementioned computational studies can be leveraged for the in silico design of novel derivatives of this compound with tailored properties. nih.govresearchgate.net For example, by understanding the structure-activity relationships from computational models, modifications can be proposed to enhance a desired property, such as biological activity or material characteristics. nih.gov
Computational chemistry can also aid in the design of synthetic routes. By modeling potential reaction pathways and intermediates, it is possible to identify the most efficient and highest-yielding synthetic strategies. This can save significant time and resources in the laboratory by prioritizing promising routes and avoiding less favorable ones. researchgate.net For instance, different reagents and conditions for the formation of the oxime or the amidation step could be computationally evaluated.
Academic and Fundamental Research Applications of 4z N Ethyl 4 Hydroxyiminopentanamide
Utility as a Synthon in Complex Organic Molecule Synthesis
There is no published research that describes the use of (4Z)-N-ethyl-4-hydroxyiminopentanamide as a synthon or building block in the synthesis of more complex organic molecules. The potential reactivity of its oxime and amide functionalities can be inferred from general principles of organic chemistry, but specific examples or methodologies involving this compound are absent from the literature.
Role in Methodological Advancements in Amide and Oxime Chemistry
There is no evidence in the current scientific literature of this compound being used to advance methodologies in either amide or oxime chemistry. General advancements in these areas, such as new methods for amide functionalization or oxime ligation, have been reported with other compounds. juniperpublishers.comorganic-chemistry.org However, this specific molecule has not been featured in such studies.
Exploration as a Probe for Chemical Biology Interactions (excluding human/clinical applications)
No research has been published on the use of this compound as a chemical probe to investigate biological interactions in non-human or non-clinical contexts. The design of chemical probes is a significant area of research, but this compound has not been identified or utilized for such purposes. nih.govnih.gov
Design and Synthesis of Chemically Interesting Scaffolds for Materials Science Research (excluding material properties)
The synthesis of novel chemical scaffolds for materials science is an active field of research. However, there are no reports of this compound being used in the design or synthesis of such scaffolds. Research in materials science has explored the use of other oxime-containing molecules, but not this specific compound. juniperpublishers.com
Data Tables
Due to the absence of research on this compound, no data tables containing detailed research findings can be generated.
The lack of specific research on this compound highlights a niche area for potential future investigation. The compound's structure suggests possible reactivity and applications that are analogous to other known oximes and amides, but empirical data is required to substantiate any such hypotheses. Future research could explore its synthesis, reactivity, and potential utility in the fields of organic synthesis, chemical biology, and materials science, thereby filling the current void in the scientific literature.
Q & A
Basic Questions
Q. What spectroscopic and chromatographic methods are recommended for confirming the structural identity and purity of (4Z)-N-ethyl-4-hydroxyiminopentanamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm the Z-configuration via coupling constants (e.g., NOE effects for stereochemical validation) .
- Infrared Spectroscopy (IR) : Identify the hydroxyimino (C=N-OH) stretch around 1600–1650 cm⁻¹ and amide carbonyl peaks near 1650–1700 cm⁻¹ .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase C18 columns with UV detection (λmax ~255 nm, similar to structurally related compounds) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, comparing observed m/z with theoretical values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to avoid skin/eye contact (GHS H315, H319) .
- Ventilation : Use fume hoods during weighing or synthesis to prevent inhalation (GHS H335) .
- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. For exposure, rinse eyes with water for 15 minutes and seek medical attention .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer :
- Reagent Selection : Use high-purity ethylamine and hydroxylamine derivatives to reduce impurities.
- Reaction Monitoring : Track reaction progress via TLC or in situ IR to terminate at optimal conversion.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Advanced Questions
Q. How should researchers address discrepancies in reported solubility or stability data for this compound across studies?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, pH 7.4 buffer) with HPLC quantification .
- Polymorph Screening : Use X-ray diffraction to identify crystalline forms, which may influence solubility .
- Data Harmonization : Apply meta-analysis tools to compare datasets, accounting for variables like solvent purity and measurement techniques .
Q. What computational strategies can predict the metabolic pathways of this compound in pharmacological studies?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or oxidation reactions at the hydroxyimino group .
- Molecular Docking : Simulate interactions with cytochrome P450 enzymes using software like AutoDock Vina .
- In Silico Metabolism Tools : Use platforms like ADMET Predictor™ to identify probable metabolites .
Q. What experimental designs are effective for assessing the stereochemical stability of the Z-configuration under physiological conditions?
- Methodological Answer :
- pH-Dependent Studies : Incubate the compound in buffers (pH 2–10) and monitor isomerization via chiral HPLC or circular dichroism .
- Accelerated Stability Testing : Store samples at 40°C/75% RH and quantify degradation products using LC-MS .
- Kinetic Analysis : Plot rate constants for Z→E isomerization and calculate activation parameters (ΔH‡, ΔS‡) .
Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten experiments with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Positive/Negative Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) and solvent blanks .
- Orthogonal Validation : Confirm activity using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
